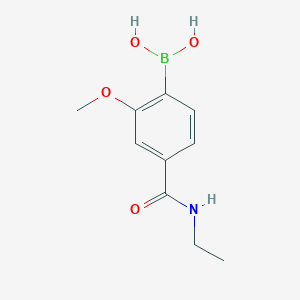

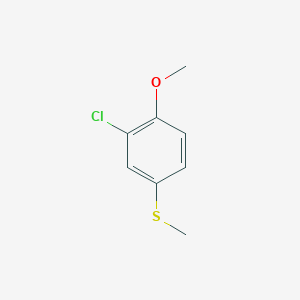

4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

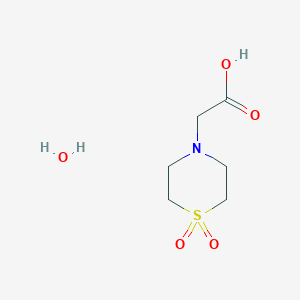

The compound “4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid” is a boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their ability to form stable covalent complexes with sugars, amino acids, and other biological molecules .

Synthesis Analysis

While specific synthesis methods for this compound are not available, boronic acids are typically synthesized through a reaction of a boron trihalide or a boronic ester with a Grignard or organolithium reagent .Chemical Reactions Analysis

Boronic acids are known for their ability to form boronate esters in the presence of diols, a property that is often used in organic synthesis and in the creation of sensors for sugars and other biological molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific structure and the positions of the functional groups on the phenyl ring. Boronic acids are typically solid at room temperature and are generally stable in the absence of moisture .Wissenschaftliche Forschungsanwendungen

Supramolecular Assemblies

- Phenylboronic acids, including derivatives like 4-methoxyphenylboronic acid, are used in designing supramolecular assemblies. These assemblies are formed due to hydrogen bonds between heteroatoms and boronic acid groups, offering potential applications in crystal engineering and materials science (Pedireddi & Seethalekshmi, 2004).

Fluorescence Quenching Studies

- Boronic acid derivatives, including 5-chloro-2-methoxyphenylboronic acid and 4-fluoro-2-methoxyphenyl boronic acid, are studied for their fluorescence quenching properties at room temperature. These studies have implications for understanding the mechanism of fluorescence in biological systems (Geethanjali, Nagaraja & Melavanki, 2015).

Polymerization and Sugar Sensing

- 4-Vinylphenylboronic acid has been polymerized for creating micellar sugar sensors. These polymers are glucose-responsive and have potential applications in medical diagnostics and biochemical sensors (Maji et al., 2014).

Catalysis in Organic Reactions

- Arylboronic acids, including 4-methoxyphenylboronic acid, are essential in Suzuki-Miyaura C–C coupling reactions. These reactions are pivotal in organic synthesis, particularly in the pharmaceutical and chemical industries (Zotto et al., 2008).

Hybrid Nanomaterials

- Arylboronic acids are used in creating hybrid nanomaterials, like those involving carbon nanotubes. These materials have applications in catalysis and material science (Monteiro et al., 2015).

Eigenschaften

IUPAC Name |

[4-(ethylcarbamoyl)-2-methoxyphenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c1-3-12-10(13)7-4-5-8(11(14)15)9(6-7)16-2/h4-6,14-15H,3H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHAPIHFWFYPOQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)NCC)OC)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.04 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Ethylcarbamoyl)-2-methoxyphenylboronic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(N-Dichlorofluoromethylthio]-N-(trifluoromethyl)amino]benzoyl fluoride, 99%](/img/structure/B6327243.png)

![Methyl 5-bromobenzo[d][1,3]dioxole-4-carboxylate](/img/structure/B6327320.png)